molecular formula C13H13N B1626533 1-(Naphthalen-1-YL)cyclopropanamine CAS No. 503417-39-8

1-(Naphthalen-1-YL)cyclopropanamine

Cat. No.: B1626533
CAS No.: 503417-39-8
M. Wt: 183.25 g/mol
InChI Key: ZBHKDZNJLCDLEC-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-YL)cyclopropanamine is an organic compound with the molecular formula C₁₃H₁₃N. It features a cyclopropane ring attached to a naphthalene moiety, making it an interesting subject for various chemical studies and applications

Preparation Methods

The synthesis of 1-(Naphthalen-1-YL)cyclopropanamine typically involves the reaction of naphthalene derivatives with cyclopropanamine under specific conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with naphthalene in the presence of a catalyst to form the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-(Naphthalen-1-YL)cyclopropanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Naphthalen-1-YL)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Naphthalen-1-YL)cyclopropanamine can be compared with other naphthalene derivatives and cyclopropane-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-naphthalen-1-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHKDZNJLCDLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514346
Record name 1-(Naphthalen-1-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503417-39-8
Record name 1-(Naphthalen-1-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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